molecular formula C18H13N3 B15170783 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline

4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline

Cat. No.: B15170783
M. Wt: 271.3 g/mol
InChI Key: RUNFVXYRIFUMGV-ISLYRVAYSA-N
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Description

4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is a complex organic compound that features both pyrrole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with quinoline precursors under specific conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed to generate the pyrrole ring, which is then coupled with a quinoline derivative through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic processes, such as those involving metal catalysts or organocatalysts, are often utilized to enhance reaction efficiency and selectivity . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents, acylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-ylmethanol derivatives .

Scientific Research Applications

4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to intercalate into DNA or interact with proteins can also contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole-quinoline derivatives and heterocyclic compounds such as:

Uniqueness

4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline

InChI

InChI=1S/C18H13N3/c1-2-6-15-13(5-1)14(9-12-21-15)18(16-7-3-10-19-16)17-8-4-11-20-17/h1-12,19H/b18-17+

InChI Key

RUNFVXYRIFUMGV-ISLYRVAYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C(=C\3/C=CC=N3)/C4=CC=CN4

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=C3C=CC=N3)C4=CC=CN4

Origin of Product

United States

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